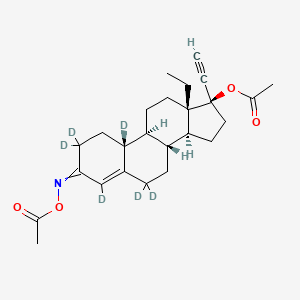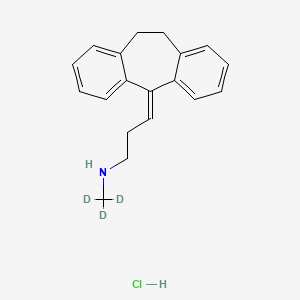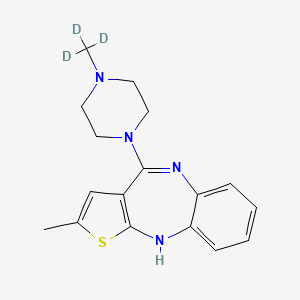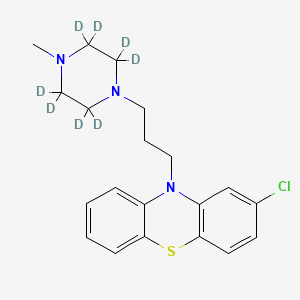
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (3,4,5-TriMBA) is a novel organic compound with a variety of possible applications. It is a derivative of benzoic acid, an aromatic carboxylic acid commonly found in nature, which has been modified with three methoxy-d3 groups. The purpose of these modifications is to increase the compound’s stability and solubility, making it more suitable for use in scientific experiments. 3,4,5-TriMBA is being used in a variety of applications, including as a ligand in organic chemistry, as a drug in pharmacological research, and as a tool in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : The compound can be synthesized from vanillin through a process involving bromation, oxidation, and esterification. This synthesis method was detailed in the study of the synthesis of a closely related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester (Zha Hui-fang, 2011).
Molecular Structures and Stability : The compound exhibits interesting molecular structures and stability characteristics. A study on hierarchical control of internal superstructure, diameter, and stability of supramolecular and macromolecular columns generated from tapered monodendritic building blocks provides insights into the molecular structures of similar compounds (Percec et al., 1998).
Self-Assembled Structures : The compound's ability to form self-assembled structures on substrates like HOPG (Highly Oriented Pyrolytic Graphite) has been studied. For instance, research on the self-assembled structure of alkyloxy substituted benzoic acid methyl ester on HOPG provides valuable information on the structural properties (Yuan et al., 2004).
Chemical Transformations : Investigations into the oxidative debenzylation of similar compounds, like 4-methoxy-α-methylbenzyl esters, give insights into the chemical transformations that the compound can undergo (Yoo et al., 1990).
Biological and Environmental Applications
Biotransformation in Microorganisms : Research on the production of methanol from aromatic acids by Pseudomonas putida indicates the biotransformation potential of similar compounds (Donnelly & Dagley, 1980).
Plant Metabolism : Studies on the O-demethylation of benzoic acids in wheat seedlings offer insights into the metabolism of similar compounds in plants (Harms & Prieß, 1973).
Propiedades
Número CAS |
1182838-07-8 |
|---|---|
Nombre del producto |
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester |
Fórmula molecular |
C11H5O5D9 |
Peso molecular |
235.28 |
Punto de ebullición |
274.5±0.0 °C at 760 mmHg |
Densidad |
1.1±0.1 g/cm3 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
34140-59-5 (unlabelled) |
Sinónimos |
METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE |
Etiqueta |
Benzoic Acid Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



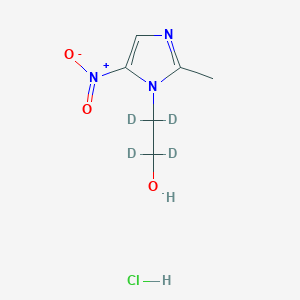

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)
